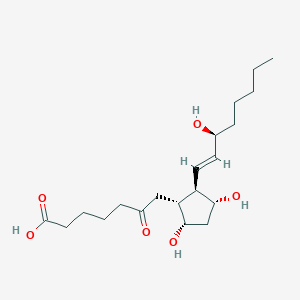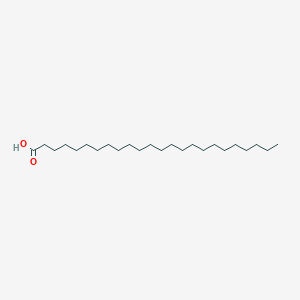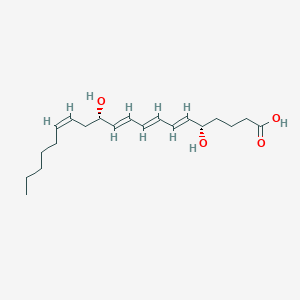
6-Keto-prostaglandin F1alpha
描述
6-Keto-prostaglandin F1alpha (6-keto-PGF1alpha) is a stable metabolite derived from prostacyclin (PGI2), primarily synthesized by the vascular endothelium. Prostacyclin is known for its significant role as a potent anti-aggregating agent for platelets and a vasodilator. The measurement of 6-keto-PGF1alpha serves as an indicator for the formation of prostacyclin both in vivo and in vitro, given its non-enzymatic hydrolysis in plasma with a short half-life of approximately 3 minutes (Wilson, 1995).
Synthesis Analysis
6-Keto-PGF1alpha is produced through the hydrolysis of prostacyclin, which in turn is synthesized from arachidonic acid. The biosynthesis involves the prostaglandin endoperoxide synthetase pathway, leading from arachidonic acid to prostaglandin endoperoxides (PGG2 and PGH2), and subsequently to prostacyclin by the action of prostacyclin synthase. A specific cyclizing enzyme, termed 6(9)-oxycyclase, has been proposed to be involved in the formation of 6-keto-PGF1alpha, highlighting a unique pathway from the "2" series (arachidonic acid) to the "1" series (prostacyclin and its metabolites) (Pace-Asciak & Nashat, 1977).
Molecular Structure Analysis
The molecular structure of 6-keto-PGF1alpha reflects its origin from prostacyclin, featuring a core prostaglandin structure with specific functional groups that confer its biological activity and stability. The structure includes a keto group at the 6 position, contributing to its name and distinguishing it from other prostaglandins. The conversion of prostaglandin endoperoxides to 6-keto-PGF1alpha involves intricate molecular rearrangements, underscoring the complexity of prostaglandin biosynthesis (Johnson et al., 1976).
Chemical Reactions and Properties
Chemically, 6-keto-PGF1alpha is less reactive and more stable compared to its precursor, prostacyclin. This stability is crucial for its role as a biomarker for prostacyclin activity. The formation and breakdown of 6-keto-PGF1alpha involve non-enzymatic reactions in plasma, highlighting its transient nature and importance in physiological regulation (Wilson, 1995).
Physical Properties Analysis
The physical properties of 6-keto-PGF1alpha, such as solubility and stability, are essential for its biological functions and measurement. Its solubility in aqueous and lipid environments influences its transport and interaction with receptors, while its stability is crucial for its role as a diagnostic marker. The assay development for measuring 6-keto-PGF1alpha concentrations in biological fluids reflects these properties and the compound's physiological relevance (Mitchell, 1978).
Chemical Properties Analysis
The chemical properties of 6-keto-PGF1alpha, including its reactivity and interactions with biomolecules, are central to its physiological effects and analytical measurement. Its interaction with specific receptors mediates its biological activities, such as vasodilation and inhibition of platelet aggregation. The development of sensitive and specific assays for 6-keto-PGF1alpha reflects its significance as a biomarker for prostacyclin synthesis and activity in various physiological and pathological conditions (Mitchell, 1978).
科学研究应用
6-Keto-prostaglandin F1alpha (6-keto PGF1alpha) is the physiologically active and stable metabolite of prostaglandin GI2 (PGI2) and can be detected in very small amounts in all mammals . Here are some applications and related fields:
-
Field: Allergology
- Application: 6-keto PGF1alpha is used as a marker in allergology .
- Method: It is detected in human plasma, with concentrations of less than 50 pg/ml .
- Results: A delayed increase of 6-keto-PGF1 alpha is detected in animals with septic shock. 6-keto-prostaglandin F1a plasma levels may increase in patients with epidemic hemorrhagic fever .
-
Field: Cardiovascular Research
- Application: 6-keto PGF1alpha is used as a marker of PGI2 biosynthesis in vivo .
- Method: It is detected in human plasma .
- Results: In patients with arteriosclerosis, diabetes, and hyperlipidemia, plasma 6-keto-PGF1alpha levels decrease, while TXB2 levels increase . The increased TXA2/PGI2 ratio may lead to platelet aggregation, thrombosis, and promote arteriosclerosis and coronary heart disease .
-
Field: Gynecological Oncology
-
Field: Hepatology
安全和危害
An increase in the TXA2/PGI2 ratio can lead to platelet aggregation, thrombus formation, and promote arteriosclerosis and coronary heart disease . In animals with shock caused by bleeding, injury, and endotoxins, the plasma level of 6-keto-PGF1alpha increases .
Relevant Papers The papers I found relevant to 6-Keto-prostaglandin F1alpha include a study on the determination of prostacyclin in plasma through a bioluminescent immunoassay for 6-keto-prostaglandin F1alpha , and a study on the synthesis of 6-keto-PGF1alpha by cultured aortic smooth muscle cells .
属性
IUPAC Name |
7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-6-oxoheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34O6/c1-2-3-4-7-14(21)10-11-16-17(19(24)13-18(16)23)12-15(22)8-5-6-9-20(25)26/h10-11,14,16-19,21,23-24H,2-9,12-13H2,1H3,(H,25,26)/b11-10+/t14-,16+,17+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFGOFTHODYBSGM-ZUNNJUQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC(=O)CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1CC(=O)CCCCC(=O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001317937 | |
| Record name | 6-Keto-PGF1α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 6-Keto-prostaglandin F1a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
6-Keto-prostaglandin F1alpha | |
CAS RN |
58962-34-8 | |
| Record name | 6-Keto-PGF1α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58962-34-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Ketoprostaglandin F1alpha | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058962348 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-Keto-PGF1α | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001317937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-oxo-9alpha,11alpha-15S-trihydroxy-prost-13E-en-1-oic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-KETOPROSTAGLANDIN F1.ALPHA. | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8URB805JJJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-Keto-prostaglandin F1a | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0002886 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-[(2S,3R,4R,5S)-3,4-Dihydroxy-5-[[(2S,3S)-3-[(2S,3S)-3-hydroxybutan-2-yl]oxiran-2-yl]methyl]oxan-2-yl]propan-2-one](/img/structure/B32337.png)



![2,3-dimethoxy-9-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-5-carboxylic acid](/img/structure/B32353.png)



